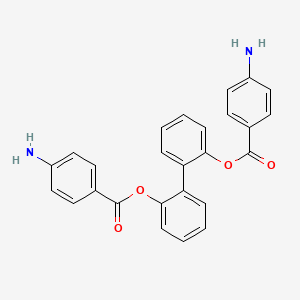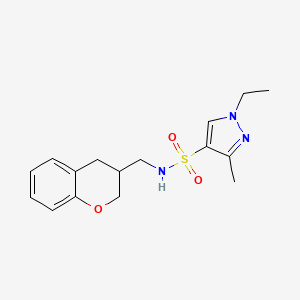![molecular formula C13H12N2O5S2 B5514492 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex organic compounds, including those with benzoic acid derivatives, sulfonyl groups, and heterocyclic components such as thiophene, is of significant interest in the fields of supramolecular chemistry, pharmaceutical science, and material science. These compounds often exhibit unique chemical behaviors due to their intricate structures and the interactions between their functional groups.
Synthesis Analysis
The synthesis of complex molecules often involves multistep reactions that can include cyclization, substitution, and functional group transformations. For instance, the preparation of cyclic sulfinic acid derivatives (sultines and cyclic sulfinamides) has seen advancements due to their importance in sulfur-containing compound synthesis, showcasing the methodology applicable to constructing molecules with specific functionalities and structural features similar to the compound (Zhang et al., 2023).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using spectroscopic techniques such as IR, NMR, or MS. These techniques provide insights into the compound's framework and the electronic environment of specific atoms or groups within the molecule. Structural studies have revealed the proton donor properties and charge distribution in carbanions, aiding in understanding the reactivity and stability of complex molecules (Binkowska, 2015).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, including those involving deprotonation, nucleophilic substitution, and electron transfer processes. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as by the molecule's overall structural conformation. The study of disulfonyl carbon acids, for example, highlights the importance of sulfonyl groups in determining the acidity and reactivity of carbon acids (Binkowska, 2015).
科学的研究の応用
Carbonic Anhydrase Inhibitors for Ophthalmic Applications A series of benzamides incorporating 4-sulfamoyl moieties, closely related to the compound of interest, have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms II, VII, and IX, with implications for the treatment of glaucoma and other eye disorders due to their ability to lower intraocular pressure (Abdoli et al., 2018).
Anticancer Applications Indapamide derivatives, structurally related to benzoic acid sulfonamides, have been investigated for their proapoptotic activity on melanoma cell lines, demonstrating the potential of benzoic acid derivatives in cancer treatment (Yılmaz et al., 2015).
Antiarrhythmic Activity Compounds featuring the 4-[(methylsulfonyl)amino]benzamide scaffold have exhibited Class III antiarrhythmic activity, providing a basis for the development of new therapeutic agents in the treatment of arrhythmias (Ellingboe et al., 1992).
Development of Photosensitive Materials The development of positive-type photosensitive materials based on branched polyamides and diazonaphthoquinone, utilizing similar functional groups, highlights the utility of such compounds in advanced material science applications (Xiao et al., 2006).
Spectrophotometric Determination of Metals Derivatives of 2-(2-thiazolylazo)-5-(sulfomethylamino)benzoic acid have been synthesized for the selective and sensitive spectrophotometric determination of cobalt, showcasing the applicability of benzoic acid derivatives in analytical chemistry (Wada et al., 1982).
作用機序
将来の方向性
特性
IUPAC Name |
4-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-10(7-21-11)22(19,20)15-9-4-2-8(3-5-9)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVGEPJALPZMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)
![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)
![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)